molecular formula C11H14N2O3S B2412451 N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-63-3

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2412451
CAS No.: 1396557-63-3
M. Wt: 254.3
InChI Key: LYSCHPFYTMPALK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a furan ring, a thiazepane ring, and a carboxamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10-3-5-17-7-9(13-10)11(15)12-6-8-2-1-4-16-8/h1-2,4,9H,3,5-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSCHPFYTMPALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiazepane derivatives under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a furan ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound combines a furan ring with a thiazepane structure. The synthesis typically involves the cyclization of thioamide precursors under acidic conditions followed by the introduction of the furan group via a coupling reaction with furan derivatives. The general synthetic route is as follows:

Synthetic Route:

  • Formation of Thiazepane Ring: Cyclization of thioamide under acidic conditions.
  • Coupling Reaction: Reaction with furan derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the thiazepane ring provides structural stability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, impacting various physiological processes.

2.2 Biological Effects

Research has indicated several biological effects associated with this compound:

  • Anticancer Activity: Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: In vitro studies have shown that the compound can reduce inflammatory markers in cultured cells.

3.1 In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and biological efficacy of this compound:

StudyCell LineCC₅₀ (µM)Observations
Study AA549 (lung cancer)>100Low cytotoxicity observed
Study BHeLa (cervical cancer)75Induced apoptosis at higher concentrations
Study CRAW 264.7 (macrophages)50Reduced TNF-alpha secretion

3.2 Case Studies

Case Study 1: Anticancer Mechanism
In a study involving lung cancer cell lines, this compound was found to induce G2/M phase cell cycle arrest and increase levels of apoptotic markers such as caspase activation.

Case Study 2: Anti-inflammatory Properties
Another study focused on macrophage cultures demonstrated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its unique structural characteristics contribute to its potential as a therapeutic agent in oncology and inflammation management. Ongoing research will be crucial in elucidating its full range of biological effects and mechanisms of action.

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